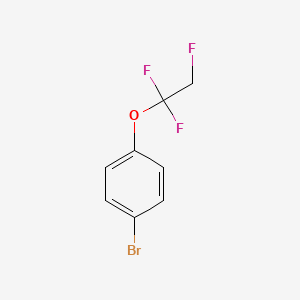

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

Description

BenchChem offers high-quality 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF3O |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

1-bromo-4-(1,1,2-trifluoroethoxy)benzene |

InChI |

InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-8(11,12)5-10/h1-4H,5H2 |

InChI Key |

QJNMBHXOQHLBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(CF)(F)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene CAS number and identifiers

An In-depth Technical Guide to 1-Bromo-4-(trifluoromethoxy)benzene

A Note on the Target Compound: Initial searches for "1-Bromo-4-(1,1,2-trifluoroethoxy)benzene" did not yield a specific CAS number or extensive technical data. The provided information consistently pertains to the closely related and more commercially available compound, 1-Bromo-4-(trifluoromethoxy)benzene . This guide will therefore focus on the latter, a versatile reagent with significant applications in research and development.

Introduction

1-Bromo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its utility stems from the unique combination of a reactive bromine atom, which is amenable to a wide range of cross-coupling reactions, and the trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is a bioisostere of the methoxy group but with profoundly different electronic properties. It is highly lipophilic and electron-withdrawing, and its incorporation into molecules can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Chemical Identity and Identifiers

Correctly identifying a chemical is the cornerstone of safe and effective research. The following identifiers are associated with 1-Bromo-4-(trifluoromethoxy)benzene.

| Identifier Type | Value | Source |

| CAS Number | 407-14-7 | [1][2][3] |

| EC Number | 206-979-2 | [1][2][3] |

| IUPAC Name | 1-bromo-4-(trifluoromethoxy)benzene | [3] |

| Molecular Formula | C₇H₄BrF₃O | [3][4] |

| Molecular Weight | 241.01 g/mol | [1][2] |

| InChI Key | SEAOBYFQWJFORM-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1OC(F)(F)F)Br | [3] |

| MDL Number | MFCD00040834 | [1][2] |

Synonyms: 4-Bromophenyl trifluoromethyl ether, p-Bromophenyl trifluoromethyl ether, 4-(Trifluoromethoxy)bromobenzene.[3]

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for experimental design, from reaction setup to purification.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 80 °C at 50 mmHg | [2] |

| Density | 1.622 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.461 | [2] |

| Solubility | 11.7 mg/L in water | |

| Vapor Pressure | 20 hPa at 55 °C |

Synthesis and Reactivity

The synthesis of 1-Bromo-4-(trifluoromethoxy)benzene is a key consideration for its application. While several methods exist, a common laboratory and industrial approach involves the trifluoromethylation of 4-bromophenol. The reactivity of this compound is dominated by the C-Br bond, which readily participates in a variety of metal-catalyzed cross-coupling reactions.

Illustrative Synthetic Pathway

A general representation of a synthetic route to substituted trifluoromethoxybenzene compounds is outlined in the patent literature, which often involves the transformation of a precursor like p-aminophenol. A key intermediate, 4-(trifloromethoxy) aniline, can be diazotized and subsequently subjected to reactions to yield various substituted trifluoromethoxybenzenes.[5]

Caption: General synthetic and reaction pathway for 1-Bromo-4-(trifluoromethoxy)benzene.

Key Reactions

The bromine atom serves as a versatile functional handle, enabling the construction of more complex molecules. This makes it a valuable building block in synthetic chemistry.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C bonds.

-

Grignard Reagent Formation: Reaction with magnesium to form the corresponding Grignard reagent, which can then react with various electrophiles.[6]

Applications in Research and Development

The unique properties conferred by the trifluoromethoxy group make this compound a highly sought-after intermediate in several areas.

Pharmaceutical Synthesis

The -OCF₃ group is increasingly incorporated into drug candidates to enhance their pharmacokinetic profiles.[4] Its high lipophilicity can improve membrane permeability, while its resistance to metabolic degradation can increase in vivo half-life. 1-Bromo-4-(trifluoromethoxy)benzene is a key starting material for introducing this moiety into complex molecular scaffolds for the development of novel therapeutics.[4]

Agrochemicals

In agrochemical research, the incorporation of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.[4] This compound serves as a building block for next-generation crop protection agents.

Materials Science

The trifluoromethoxy group can impart desirable properties such as thermal stability and chemical resistance to polymers and other materials.[4] Consequently, 1-Bromo-4-(trifluoromethoxy)benzene is used in the synthesis of specialty polymers and liquid crystals.[5]

Sources

- 1. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 2. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 6. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

A Technical Guide to the Characterization of Organic Solvent Solubility for 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive framework for characterizing the solubility of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene in organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for researchers. It combines theoretical considerations with detailed, field-proven experimental protocols to enable the systematic and accurate determination of both thermodynamic and kinetic solubility, ensuring data integrity and relevance for drug development and process chemistry applications.

Part 1: Compound Profile and Theoretical Solubility Considerations

Introduction to 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is a halogenated aromatic ether. Its structure, comprising a brominated phenyl ring and a partially fluorinated ethoxy side chain, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the trifluoroethoxy group can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative molecules. These characteristics are highly desirable in the design of novel pharmaceuticals and agrochemicals.

Understanding the solubility of this intermediate is paramount. For synthetic chemists, it governs the choice of reaction solvents, purification methods (e.g., crystallization, chromatography), and product isolation. For drug development professionals, the solubility of an API or its precursors can influence bioavailability, formulation strategies, and process scalability.

Physicochemical Properties and Structural Analysis

| Property | Value for 1-Bromo-4-(trifluoromethoxy)benzene | Expected Impact for 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene |

| Molecular Formula | C₇H₄BrF₃O[1] | C₈H₆BrF₃O |

| Molecular Weight | 241.01 g/mol [2] | 255.03 g/mol |

| Appearance | Colorless to light yellow clear liquid[3] | Likely a liquid or low-melting solid |

| Density | ~1.622 g/mL at 25 °C[2] | Similar, likely slightly lower due to increased alkyl character |

| Boiling Point | 80 °C / 50 mmHg[2] | Higher due to increased molecular weight and van der Waals forces |

Structural Causality of Solubility: The solubility of this molecule is governed by the interplay of its distinct structural motifs:

-

Aromatic Ring: The benzene core is hydrophobic and will favor interactions with non-polar and aromatic solvents (e.g., toluene, xylenes) through π-π stacking.

-

Bromine Atom: As a large, polarizable halogen, it contributes to van der Waals forces and weak dipole-dipole interactions.

-

Trifluoroethoxy Group (-OCHF-CF₃): This is the most significant feature. The highly electronegative fluorine atoms create a strong dipole, increasing the molecule's polarity compared to a simple ethoxy group. The ether oxygen can act as a hydrogen bond acceptor. However, the fluorine atoms themselves are poor hydrogen bond acceptors and create a fluorophilic/lipophilic character. The presence of a hydrogen on the α-carbon (CHF) slightly reduces the lipophilicity compared to a perfluorinated group.

Predictive Solubility Based on Solvent Polarity

Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene in common organic solvents. The molecule possesses both polar (C-F, C-O, C-Br bonds) and non-polar (aromatic ring) characteristics, suggesting it will be most soluble in solvents of intermediate polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Moderate to Good | The aromatic ring will interact well with toluene. Solubility in aliphatic hexane will be lower but driven by van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents have strong dipole moments that can interact with the polar C-F, C-O, and C-Br bonds. The ether oxygen of THF is a good H-bond acceptor. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The molecule can act as a hydrogen bond acceptor (ether oxygen) but cannot donate hydrogen bonds. Its overall lipophilicity will limit solubility in highly polar alcohols. |

| Aqueous | Water | Very Poor | The large, hydrophobic bromophenyl group and fluorinated chain will lead to very low aqueous solubility. |

Part 2: Gold Standard Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for its determination.[2] This protocol ensures that a true equilibrium is reached, providing the most reliable and definitive solubility value.

Causality-Driven Shake-Flask Methodology

This protocol is designed to be a self-validating system, where each step addresses a potential source of error.

Core Principle: To achieve a saturated solution in thermodynamic equilibrium with the solid phase, followed by accurate quantification of the solute concentration in the liquid phase.

Step 1: Material Preparation

-

Action: Accurately weigh an excess of solid 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene into a low-adsorption vessel (e.g., glass vial). An "excess" ensures that saturation can be reached and maintained. A 2-5 mg amount in 1 mL of solvent is a typical starting point.

-

Causality: Using an insufficient amount of solid would lead to complete dissolution and an underestimation of the true solubility limit.

Step 2: Solvent Addition & Equilibration

-

Action: Add a precise volume of the chosen organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation. Place the vial in an incubator shaker or on a rotating wheel at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours.

-

Causality: Continuous agitation maximizes the surface area for dissolution. A prolonged equilibration time (24-72 hours) is critical to ensure the system reaches a true thermodynamic equilibrium, as dissolution can be slow. Temperature control is vital as solubility is highly temperature-dependent.

Step 3: Phase Separation

-

Action: After equilibration, allow the vials to rest to let the excess solid settle. To separate the saturated liquid phase (supernatant) from the undissolved solid, use centrifugation (e.g., 15 minutes at >10,000 g) followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).

-

Causality: This is a critical step to avoid analytical errors. Centrifugation pellets the majority of the solid. Filtration removes any remaining microcrystals that could falsely inflate the measured concentration. Using a low-binding filter and pre-conditioning it by discarding the first few drops of filtrate prevents loss of the analyte due to adsorption.

Step 4: Analytical Quantification

-

Action: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent. Quantify the concentration using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A standard calibration curve must be prepared.

-

Causality: A validated HPLC method provides the necessary specificity and sensitivity to accurately measure the compound's concentration, distinguishing it from any potential impurities or degradants.

Step 5: Solid-State Analysis (Self-Validation)

-

Action: Recover the excess solid from the vial after the experiment. Analyze its solid form using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared Spectroscopy (FTIR).

-

Causality: This step is crucial for trustworthiness. It confirms that the compound did not undergo a polymorphic transformation or solvation during the experiment. If a change occurred, the measured solubility would correspond to the new, more stable (and likely less soluble) form, not the original one.

Diagram of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: High-Throughput Screening for Kinetic Solubility

In early discovery phases, kinetic solubility assays are often used to rapidly screen and rank compounds.[4] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically DMSO).[1][5] This reflects metastable behavior and is often referred to as a "cloud point" assay.

Turbidimetric (Nephelometry) Protocol

Core Principle: To detect the onset of precipitation via light scattering as a compound is diluted from a DMSO stock into an aqueous or organic solvent system.

Step 1: Stock Solution Preparation

-

Action: Prepare a high-concentration stock solution of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene in 100% DMSO (e.g., 10-20 mM).

-

Causality: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.

Step 2: Serial Dilution

-

Action: In a 96-well microplate, perform serial dilutions of the DMSO stock into the target organic solvent. The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize co-solvent effects.

-

Causality: This creates a range of concentrations to pinpoint the precipitation point.

Step 3: Precipitation and Detection

-

Action: Read the plate using a nephelometer, which measures light scattering at a 90° angle.[5] The concentration at which the light scattering signal sharply increases above the baseline is determined as the kinetic solubility.

-

Causality: The formation of solid particles (precipitate) causes light to scatter, providing a sensitive endpoint for detecting insolubility.

Diagram of the Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Screening via Turbidimetry.

Expert Insight: Kinetic solubility is a valuable tool for high-throughput ranking but is not a substitute for thermodynamic solubility. Values can be inflated due to the formation of supersaturated solutions or skewed by DMSO artifacts. Promising compounds identified in kinetic screens should always be confirmed using the shake-flask method before making critical development decisions.

Part 4: Data Presentation and Interpretation

All solubility data must be reported clearly and comprehensively to ensure reproducibility and accurate interpretation.

Recommended Data Reporting Table

| Solvent | Method | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) | Solubility (M) | Solid Form Verified? |

| Toluene | Shake-Flask | 25 | 48 | [Experimental Value] | [Calculated Value] | Yes (XRPD) |

| Acetone | Shake-Flask | 25 | 48 | [Experimental Value] | [Calculated Value] | Yes (XRPD) |

| Acetonitrile | Shake-Flask | 25 | 48 | [Experimental Value] | [Calculated Value] | Yes (XRPD) |

| Ethanol | Shake-Flask | 25 | 48 | [Experimental Value] | [Calculated Value] | Yes (XRPD) |

| Solvent X | Kinetic | 25 | N/A | [Experimental Value] | [Calculated Value] | No |

Part 5: Conclusion

Characterizing the organic solvent solubility of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is a foundational step for its effective use in research and development. This guide outlines a robust, two-tiered approach. The gold-standard shake-flask method provides definitive thermodynamic solubility data crucial for process development and formulation, while high-throughput kinetic screening offers a rapid means for solvent selection and compound ranking in early discovery. By applying these rigorous, causality-driven protocols, researchers can generate high-quality, reliable solubility data, enabling informed decision-making and accelerating the path from discovery to application.

References

-

PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 13, 2026, from [Link]

Sources

- 1. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

Advanced Safety & Handling Architecture: 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

The following technical guide details the safety, handling, and operational architecture for 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene . This document is structured for researchers and drug development professionals, prioritizing mechanistic understanding over rote compliance.

Strategic Context & Chemical Identity

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the 1,1,2-trifluoroethoxy motif. This substituent acts as a lipophilic, metabolically stable bioisostere for alkoxy groups, modulating the pKa and metabolic clearance of drug candidates.

Unlike its common analog 4-bromo-(trifluoromethoxy)benzene, the 1,1,2-trifluoroethoxy variant contains a terminal monofluoromethyl group (-CH2F) adjacent to a difluoromethylene (-CF2-), creating a unique electronic and steric profile.

Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene | |

| CAS Number | Not widely listed | Refer to Meta-isomer (CAS 2613384-29-3) for analog data |

| Molecular Formula | C₈H₆BrF₃O | |

| Molecular Weight | 255.03 g/mol | |

| SMILES | FCC(F)(F)Oc1ccc(Br)cc1 | Structure: Ar-O-CF₂-CH₂F |

| Physical State | Liquid (Predicted) | Clear, colorless to pale yellow |

| Boiling Point | ~200–210 °C (Predicted) | Based on 4-bromo-1-(trifluoromethoxy)benzene (BP 154°C) + methylene insertion |

| Density | ~1.65 g/cm³ | High density due to bromine/fluorine content |

Hazard Dynamics & Toxicology (GHS Classification)

While specific toxicological data for this exact isomer is limited, its hazard profile is derived from the Polyfluoroalkyl Aryl Ether class. The presence of the benzylic-like ether oxygen and halogenated tail dictates its reactivity.

Core Hazards[5]

-

Skin Irritation (Category 2): The lipophilic fluorinated tail facilitates dermal absorption, leading to localized irritation and potential defatting of the skin.

-

Eye Irritation (Category 2A): Vapors and direct contact cause severe irritation due to the Lewis-basic ether oxygen interacting with mucous membranes.

-

STOT-SE (Category 3): Respiratory irritation is likely upon inhalation of aerosols or vapors, particularly during heating.

Mechanistic Risk Assessment

-

HF Liberation Potential: Unlike stable trifluoromethyl (-CF3) groups, the -CF2-CH2F moiety contains vicinal/geminal C-H and C-F bonds. Under thermal stress (fire) or strong basic conditions, elimination reactions can release Hydrogen Fluoride (HF) , a critical respiratory and contact poison.

-

Reactive Aryl Bromide: The C-Br bond is designed for metal-catalyzed cross-coupling (Suzuki, Buchwald).[1] Accidental contact with active metals (Mg, Li) or palladium catalysts in solution can initiate exothermic polymerization or decomposition.

Operational Protocol: Storage & Stability

Preserving the integrity of the 1,1,2-trifluoroethoxy group requires a strict chain of custody. The following workflow ensures stability against hydrolysis and photolytic degradation.

Safe Handling Lifecycle

Protocol Specifics

-

Atmosphere: Store under Argon or Nitrogen . The ether linkage is generally stable, but the fluorinated tail can be sensitive to radical formation under prolonged oxygen exposure.

-

Container: Use Amber Glass or Fluoropolymer (PFA/FEP) bottles. Avoid standard polyethylene if long-term storage is required, as fluorinated aromatics can slowly permeate standard plastics.

-

Temperature: Refrigerate at 2–8 °C . Bring to room temperature before opening to prevent condensation, which can hydrolyze sensitive catalytic intermediates formed later.

Emergency Intervention Framework

The presence of fluorine necessitates a specialized response logic, distinct from standard organic spills.

Response Logic Gate

Critical Firefighting Note

Do NOT use water jets. Combustion of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene produces Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Carbonyl Fluoride (COF₂) . Water can react with COF₂ to release more HF. Use Dry Chemical or CO₂ extinguishers. Firefighters must wear full chemical-resistant gear and SCBA.

Synthesis & Application Context

When utilizing this compound in drug discovery (e.g., Suzuki-Miyaura coupling):

-

Solvent Compatibility: Highly soluble in DMF, THF, and Dichloromethane.

-

Base Sensitivity: The 1,1,2-trifluoroethoxy group involves a -CF2-CH2- segment. Strong bases (e.g., t-BuLi) at high temperatures might induce dehydrofluorination. Use milder bases (K₂CO₃, Cs₂CO₃) or keep lithiation temperatures below -78 °C.

-

Waste Disposal: Do not mix with non-halogenated solvents. Dispose of as Halogenated Organic Waste .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2770360, 1-bromo-4-(1,1,2-trifluoroethoxy)benzene. Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: 1-bromo-4-(1,1,2-trifluoroethoxy)benzene. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

Introduction: The Strategic Importance of Fluorinated Moieties in Catalytic C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4] The focus of this application note is the Heck coupling of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene, a substrate of particular interest due to the presence of a fluorinated ether moiety. Fluorine-containing organic compounds are of immense importance in drug discovery and materials science, often imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[4][5] The trifluoroethoxy group, with its strong electron-withdrawing nature, influences the reactivity of the aryl bromide, presenting both challenges and opportunities in optimizing the Heck reaction parameters. This guide provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and detailed protocols for successfully employing 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene in Heck coupling reactions.

The Catalytic Cycle: A Mechanistic Blueprint for the Heck Reaction

A thorough understanding of the Heck reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through a sequence of discrete steps involving a palladium(0) active species.[2][6]

The catalytic cycle can be summarized as follows:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene. This is often the rate-determining step for aryl bromides.[6] The electron-withdrawing trifluoroethoxy group can influence the rate of this step.

-

Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][7]

-

β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated.[7] This step is also a syn-elimination and typically leads to the thermodynamically more stable E-alkene.[8]

-

Reductive Elimination and Catalyst Regeneration: The resulting hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form a stoichiometric amount of inorganic salt, thus closing the catalytic cycle.[7][9]

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Parameters for 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

The success of a Heck reaction hinges on the careful selection and optimization of several key parameters. The electronic properties of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene, particularly the electron-withdrawing nature of the trifluoroethoxy group, will influence these choices.

Table 1: Key Parameters for the Heck Reaction

| Parameter | General Considerations | Specific Insights for 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene |

| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ are common Pd(II) and Pd(0) sources.[1][7] Pd(II) precursors require in-situ reduction to the active Pd(0) species.[10] | Pd(OAc)₂ is a robust and commonly used precursor. The electron-withdrawing substituent may facilitate oxidative addition, potentially allowing for lower catalyst loadings. |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tol)₃, BINAP) stabilize the Pd(0) catalyst, prevent precipitation of palladium black, and modulate reactivity.[1][11] N-heterocyclic carbenes (NHCs) are also effective.[12] | For the electron-deficient aryl bromide, electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or Buchwald-type ligands can enhance the rate of oxidative addition. |

| Base | An inorganic or organic base is required to neutralize the HBr generated.[7][9] Common choices include Et₃N, K₂CO₃, and NaOAc.[1][7] The choice of base can impact reaction rate and side reactions.[13] | An inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point to avoid potential side reactions with the fluorinated substrate. Triethylamine (Et₃N) is also a viable option. |

| Solvent | Polar aprotic solvents like DMF, DMAc, and NMP are commonly used due to their ability to dissolve the reactants and stabilize the catalytic species.[14][15] Toluene is also an option. | DMF or DMAc are excellent choices for their high boiling points, allowing for a wider range of reaction temperatures. The quality of the solvent is crucial, as impurities like hydroperoxides in NMP can inhibit the reaction.[16] |

| Temperature | Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C, to overcome the activation barrier for oxidative addition.[12] | A starting temperature of 100-120 °C is recommended. The reactivity of the aryl bromide will dictate the optimal temperature. |

| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[1][17] | Styrene, methyl acrylate, or n-butyl acrylate are excellent starting points for reaction optimization with 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene. |

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene with Styrene

This protocol provides a starting point for the optimization of the Heck reaction.

Materials:

-

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (1.0 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of anhydrous DMF.

-

Add the catalyst solution to the Schlenk flask.

-

Add anhydrous DMF (5 mL) to the reaction mixture.

-

Add styrene (1.2 mmol, 1.2 eq) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. thieme.de [thieme.de]

Application Note & Protocol: Synthesis of Fluorinated Monomers from 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of advanced fluorinated monomers starting from 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene. Fluorinated polymers are integral to numerous high-performance applications due to their exceptional thermal stability, chemical resistance, and unique surface properties.[1][2] This guide details several synthetic strategies, with a primary focus on a robust and scalable palladium-catalyzed Suzuki-Miyaura cross-coupling protocol to yield a styrenic monomer. We delve into the causality behind experimental choices, provide step-by-step methodologies, and present data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules imparts a range of desirable properties, including enhanced thermal and oxidative stability, low surface energy, and altered electronic characteristics.[1][3] Consequently, fluorinated polymers are indispensable in fields ranging from aerospace and electronics to biomedical materials.[1][4][5][6] The precursor, 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene, is a versatile starting material. Its structure combines a reactive aryl bromide handle, suitable for a multitude of cross-coupling reactions, with the property-enhancing 1,1,2-trifluoroethoxy group. This application note outlines the transformation of this key intermediate into a polymerizable vinyl monomer, a critical step in the development of next-generation fluoropolymers.

Overview of Synthetic Strategies

The conversion of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene into a monomer requires the introduction of a polymerizable functional group, typically a vinyl moiety, by forming a new carbon-carbon bond at the position of the bromine atom. The primary routes leverage the reactivity of the aryl-bromide bond.

-

Organometallic Intermediates (Grignard & Organolithium): The formation of a Grignard reagent (Ar-MgBr) or an organolithium species (Ar-Li) is a classic approach.[7][8][9][10] These highly nucleophilic intermediates can react with various electrophiles to build the monomer structure. However, these reactions demand strictly anhydrous conditions and can be sensitive to functional groups.

-

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers more robust and versatile alternatives through palladium-catalyzed reactions. These methods exhibit superior functional group tolerance and are often more reproducible.

-

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (e.g., a vinylboronic acid or ester) and is favored for its mild conditions, low toxicity of boron reagents, and broad applicability.[11][12][13]

-

Stille Coupling: This method uses an organotin reagent (e.g., vinyltributyltin). While highly effective and tolerant of many functional groups, the significant toxicity of organotin compounds and the difficulty in removing tin byproducts make it less preferable than the Suzuki coupling.[14][15][16]

-

The diagram below illustrates these primary synthetic pathways.

Caption: Key synthetic pathways from the aryl bromide to a fluorinated monomer.

Given its robustness, scalability, and favorable environmental and safety profile, the Suzuki-Miyaura coupling is selected for the detailed protocol.

Detailed Protocol: Suzuki-Miyaura Synthesis of 4-(1,1,2-trifluoroethoxy)styrene

This protocol details the synthesis of 4-(1,1,2-trifluoroethoxy)styrene, a valuable monomer for producing poly(styrene)-based fluoropolymers.

Scientific Rationale and Mechanism

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for C-C bond formation. Its catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the starting material, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.[12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.[11]

This process is highly efficient, allowing for low catalyst loadings and high product yields.

Experimental Workflow

The following diagram outlines the major steps of the experimental procedure, from reaction setup to product isolation.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents

| Reagent | CAS Number | Supplier Example | Purity | Notes |

| 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene | 383-33-5 | Sigma-Aldrich | ≥98% | Starting material. |

| 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | 75927-50-5 | Sigma-Aldrich | ≥97% | Vinylboronic acid pinacol ester. |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich | 99% | Pd(0) catalyst. Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich | ≥99% | Anhydrous, finely powdered. |

| Toluene | 108-88-3 | Sigma-Aldrich | ≥99.5% | Anhydrous. |

| Ethanol (EtOH) | 64-17-5 | Sigma-Aldrich | 200 Proof | Degassed. |

| Deionized Water (H₂O) | 7732-18-5 | - | - | Degassed prior to use. |

| Ethyl Acetate (EtOAc) | 141-78-6 | Sigma-Aldrich | ≥99.5% | For extraction. |

| Brine (Saturated NaCl solution) | - | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | ≥99% | For drying. |

| Silica Gel | 7631-86-9 | - | - | 230-400 mesh for chromatography. |

Step-by-Step Protocol

CAUTION: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

-

Vessel Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Charging:

-

To the flask, add 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (2.59 g, 10.0 mmol, 1.0 equiv).

-

Add 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.85 g, 12.0 mmol, 1.2 equiv).

-

Add potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

-

Under a positive flow of nitrogen, quickly add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 0.02 equiv).

-

-

Solvent Addition:

-

Add degassed toluene (30 mL), degassed ethanol (10 mL), and degassed deionized water (10 mL) to the flask via cannula or syringe.

-

The mixture should be a biphasic slurry.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 90 °C using an oil bath.

-

Maintain the temperature and allow the reaction to proceed for 6-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC), checking for the disappearance of the starting aryl bromide.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification and Isolation:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will be a pale yellow oil. Purify this oil using flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

-

-

Product Characterization:

-

The final product, 4-(1,1,2-trifluoroethoxy)styrene, should be a colorless oil.

-

Expected Yield: 75-85%.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Applications in Polymer Science

The synthesized 4-(1,1,2-trifluoroethoxy)styrene is a valuable monomer for creating high-performance fluoropolymers. It can be readily polymerized using techniques such as conventional free-radical polymerization or controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) to produce polymers with well-defined molecular weights and architectures.[4][5]

The resulting poly(4-(1,1,2-trifluoroethoxy)styrene) exhibits properties characteristic of fluoropolymers:

-

High Thermal Stability: Suitable for applications requiring resistance to high temperatures.

-

Chemical Inertness: Resistant to a wide range of solvents and corrosive chemicals.

-

Low Dielectric Constant: Making it a candidate for microelectronics and high-frequency communication applications.[1][17]

-

Hydrophobicity and Oleophobicity: Useful for creating repellent and low-surface-energy coatings.[6][18]

References

- Polymer Chemistry. (n.d.). Photocontrolled cationic polymerization of fluorinated vinyl ethers. RSC Publishing.

- ACS Publications. (2012, August 16). Well-Defined Fluorine-Containing Star Polymers of Vinyl Ethers: Precision Synthesis by Base-Assisting Living Cationic Polymerization and Thermoresponsive Solubility Transitions.

- Polymer Chemistry. (2025, October 9). Photocontrolled cationic polymerization of fluorinated vinyl ethers. RSC Publishing. DOI:10.1039/D5PY00648A.

- ACS Applied Polymer Materials. (2022, January 27). Oxygen-Tolerant Alternating Copolymerization of Fluorinated Monomers and Vinyl Ethers at Mild Temperature.

-

ris.utwen te.nl. (n.d.). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Retrieved from [Link] te.nl

- PMC. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties.

- (n.d.). Grignard Reaction.

- CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.

- (2026, January 22). The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.

- PMC. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS).

- Organic Synthesis. (n.d.). Stille Coupling.

- Fluoromart. (n.d.). 106854-77-7 | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene.

- RSC Publishing. (n.d.). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom.

- NROChemistry. (n.d.). Stille Coupling.

- (n.d.). 25. The Grignard Reaction.

- Web Pages. (n.d.). 1. Grignard Reaction.

- PMC. (2016, September 30). Stille coupling via C–N bond cleavage.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- DTIC. (1992, April 25). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes.

- Google Patents. (n.d.). EP3679083A1 - Crosslinkable fluorinated poly(arylene ether).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). [hal-00267973, v1] Fluoroalkylation of aryl ether perfluorocyclobutyl polymers.

- CORE. (n.d.). THE STILLE REACTION, 38 YEARS LATER.

- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.

- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.

- (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors.

- PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).

Sources

- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Stille Coupling | NROChemistry [nrochemistry.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. EP3679083A1 - Crosslinkable fluorinated poly(arylene ether) - Google Patents [patents.google.com]

- 18. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene Reaction Mixtures

Introduction

Welcome to the technical support center for the purification of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar fluorinated aromatic compounds. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product.

This document provides a comprehensive overview of common issues encountered during the purification of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene reaction mixtures and offers detailed, field-proven troubleshooting strategies. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My crude 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is a dark-colored oil or waxy solid. What are the likely impurities?

A dark coloration in your crude product typically indicates the presence of polymeric materials or colored byproducts. The most common impurities in a Williamson ether synthesis of this type include:

-

Unreacted Starting Materials: 4-bromophenol and the trifluoroethoxylating agent.

-

Base and its Salts: Residual inorganic base (e.g., potassium carbonate) and salts formed during the reaction.

-

C-Alkylated Byproducts: Isomeric impurities where the trifluoroethoxy group has attached to the aromatic ring at a different position.

-

Elimination Byproducts: If using a trifluoroethyl halide, elimination can lead to the formation of vinyl fluoride derivatives.

-

Solvent Residue: High-boiling point solvents like DMF or DMSO can be difficult to remove.

Q2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. How can I identify the product spot?

Your product, 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene, is a moderately polar compound. On a normal-phase silica gel TLC plate, it will typically have a higher Rf value than the more polar 4-bromophenol starting material. Byproducts such as C-alkylated isomers may have similar polarities, making separation challenging. It is advisable to run co-spots with your starting materials to aid in identification.

Q3: Is 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene a solid or a liquid at room temperature?

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for specific issues you may encounter during the purification of your 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene reaction mixture.

Issue 1: Persistent Colored Impurities After Aqueous Work-up

An aqueous work-up is the first line of defense to remove inorganic salts and water-soluble impurities. However, colored organic impurities may persist.

Root Cause Analysis: Colored impurities are often high molecular weight byproducts or degradation products formed under the reaction conditions.

Recommended Solutions:

-

Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.

-

Recrystallization: If your product is a solid, recrystallization is an excellent method for excluding colored impurities, which tend to remain in the mother liquor.

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up

This initial purification step is crucial for removing inorganic salts and highly polar impurities.

Materials:

-

Crude reaction mixture

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dilute the crude reaction mixture with an organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).

-

Water.

-

Brine (to facilitate phase separation).

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

Given that similar compounds are solids, recrystallization is a highly recommended purification technique.

Materials:

-

Crude 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

-

Recrystallization solvent (e.g., hexanes, heptane, ethanol, or a mixture)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Common choices for compounds of this type include hexanes, heptane, or ethanol/water mixtures.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.

-

Hot Filtration (if carbon was added): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

For complex mixtures or when recrystallization is not effective, flash column chromatography is the method of choice.

Materials:

-

Crude 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

-

Silica gel (230-400 mesh)

-

Eluent (e.g., hexanes/ethyl acetate mixture)

-

Chromatography column

-

Sand

-

Collection tubes

Procedure:

-

Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product spot.

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

-

Monitor the separation by TLC.

-

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of Structurally Similar Compounds

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Form |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 241.01 | 80 °C @ 50 mmHg[2] | Liquid[2] |

| 1-Bromo-4-ethoxybenzene | 588-96-5 | 201.06 | 233-234 °C | Liquid |

| 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | 106854-77-7 | 255.04 | Not available | Waxy Solid[1] |

| 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene | Not Available | 255.04 | Estimated to be similar to analogues | Likely a low-melting solid |

Table 2: Suggested Starting Conditions for Purification

| Purification Method | Key Parameters | Recommended Starting Point |

| Recrystallization | Solvent | Hexanes, Heptane, Ethanol/Water |

| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (start with 98:2 and increase polarity) |

Visualization of Purification Workflow

Caption: Decision workflow for the purification of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene.

References

-

PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. [Link]

-

Cheméo. Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5). [Link]

Sources

minimizing debromination side reactions of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

The following technical support guide addresses the minimization of debromination side reactions for 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene .

This guide is structured to address the two primary workflows where this issue arises: Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Coupling .

Executive Summary & Molecule Analysis

The Substrate: 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene contains an electron-withdrawing trifluoroethoxy group (

Root Cause Analysis:

-

Electronic Activation: The fluoroalkoxy group pulls electron density from the ring, making the C-Br bond highly reactive toward oxidative addition (good) but also making the resulting metal-aryl species (Ar-Li or Ar-Pd-X) highly electrophilic and prone to protonation (bad).

-

The "Hidden" Acid (Critical): Unlike perfluorinated ethers, the 1,1,2-trifluoroethoxy group contains a proton (

). This proton is sufficiently acidic (

Workflow A: Lithium-Halogen Exchange

Use this section if you are using n-BuLi, t-BuLi, or i-PrMgCl.

The Mechanism of Failure

In lithiation, debromination typically occurs via Protonation of the Aryl-Lithium Intermediate .

-

Source 1 (External): Moisture in solvent/atmosphere.

-

Source 2 (Internal - Specific to this substrate): The Ar-Li species acts as a base and deprotonates the

side chain of another substrate molecule. -

Source 3 (The Alkyl Halide): If using

-BuLi, the byproduct is 1-bromobutane. The Ar-Li can eliminate HBr from 1-bromobutane, generating 1-butene and Ar-H (your byproduct).

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Reagent | Switch to | |

| Temperature | Strictly | Higher temps favor the deprotonation of the |

| Addition Mode | Reverse Addition | Add the substrate to the lithium (if possible) or ensure extremely rapid mixing to keep local concentration of Ar-Li low relative to unreacted substrate (preventing side-chain deprotonation). |

| Alternative | Turbo-Grignard ( | The Magnesiate is less basic than Ar-Li, significantly reducing the risk of deprotonating the |

Diagnostic Decision Tree (DOT Visualization)

Figure 1: Decision matrix for isolating the source of protons in lithium-halogen exchange.

Workflow B: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Use this section if you are performing C-C or C-N bond formation.

The Mechanism of Failure

In catalytic cycles, debromination is formally Hydrodehalogenation .

-

Oxidative Addition: Pd(0) inserts into C-Br to form Ar-Pd(II)-Br.

-

Hydride Transfer: Instead of transmetallating with your boronic acid, the Ar-Pd(II)-Br species intercepts a hydride (

). -

Reductive Elimination: Ar-Pd(II)-H eliminates to form Ar-H (waste) and Pd(0).

Common Hydride Donors (The Culprits):

-

Alcohol Solvents: Ethanol/Isopropanol (often used in Suzuki) can undergo

-hydride elimination on the metal center. -

Amine Bases:

or DIPEA can act as hydride sources at high temperatures. -

Excess Boronic Acid: Some boronic acids can undergo protodeboronation, acting as H-sources.

Optimization Protocol

Step 1: Solvent Selection

Do NOT use: Secondary alcohols (

Step 2: Base Selection

Do NOT use: Alkoxides (

Step 3: Catalyst Engineering

Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , or Buchwald G3/G4 precatalysts ).

-

Why? These ligands accelerate the Transmetallation step. By making the desired forward reaction faster, you outcompete the slower side-reaction of hydride transfer [4].

Pathway Visualization (DOT)

Figure 2: Kinetic competition between the desired coupling and the debromination side-reaction.[2]

Frequently Asked Questions (FAQ)

Q: I see a mass peak of M+1 in my LCMS. Is this debromination?

A: Likely, yes. For 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene, the loss of Br (mass 79/81) and gain of H (mass 1) results in a net mass loss of ~78 Da. Ensure you are not mistaking it for the

Q: Can I use Grignard exchange instead of Lithiation?

A: Highly Recommended. Using

Q: My reaction works on 100mg but fails on 5g. Why? A: Heat transfer. Lithiation is exothermic. On a larger scale, the internal temperature spikes, causing the Ar-Li species to degrade (via Wurtz coupling or side-chain deprotonation) before it can be trapped. Use slower addition rates and ensure your cooling bath is efficient (dry ice/acetone).

References

-

Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

-

Navarro, O., et al. (2015). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4] The Journal of Organic Chemistry, 80(6), 2966-2979. Link

-

BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Knowledge Base. Link

Sources

solving solubility issues with 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

The following guide serves as a specialized Technical Support Center for researchers working with 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene . This content is designed to address specific solubility, reactivity, and handling challenges inherent to fluorinated aryl ethers.

Compound: 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

CAS (Analog Reference): 106854-77-7 (2,2,2-isomer proxy) | Class: Fluorinated Aryl Ether Physical State: Typically a low-melting solid or viscous oil (dependent on purity).

Executive Summary: The Fluorine Effect

The 1,1,2-trifluoroethoxy moiety (-OCF₂CHF₂) significantly alters the physicochemical profile of the parent bromobenzene. Unlike simple alkoxy groups, this fluorinated tail increases lipophilicity (LogP ~3.5–4.0) while reducing polarizability. This creates a "solubility gap" where the compound may resist dissolution in standard polar aprotic solvents (like DMSO or DMF) at high concentrations and simultaneously "oil out" of non-polar hydrocarbon solvents during crystallization.

This guide addresses three critical workflows: Reaction Engineering , Purification , and Biological Formulation .

Module 1: Reaction Optimization (Cross-Coupling)

Q1: My Suzuki-Miyaura coupling yields are low (<20%). The reaction mixture is biphasic, and the starting material seems insoluble in the aqueous base. How do I fix this?

Diagnosis: The high lipophilicity of the trifluoroethoxy group prevents the substrate from effectively partitioning into the aqueous phase where the boronate activation occurs. Standard biphasic systems (Toluene/Water) often fail because the substrate remains sequestered in the organic layer, limiting contact with the Pd-catalyst/Base interface.

Technical Solution: You must engineer a Homogeneous or Surfactant-Mediated System .

-

Switch to Water-Miscible Co-Solvents:

-

Replace Toluene with 1,4-Dioxane or THF .

-

Recommended Ratio: 4:1 (Organic:Water). This ensures the organic substrate and the aqueous base (e.g., K₂CO₃) exist in a single phase or a highly active emulsion at reaction temperatures (80°C).

-

Why: Dioxane has a boiling point (101°C) that allows for higher thermal activation without rapid evaporation, unlike THF.

-

-

Implement Surfactant Technology (Micellar Catalysis):

-

If you must use water or want Green Chemistry conditions, use TPGS-750-M (2 wt % in water) .

-

Mechanism:[1] The lipophilic fluorinated substrate migrates into the hydrophobic core of the micelles, bringing it into close proximity with the catalyst, effectively solving the solubility limit.

-

-

Phase Transfer Catalysis (PTC):

-

Add TBAB (Tetrabutylammonium bromide) at 10-20 mol%.

-

Effect: TBAB transports the hydroxide/carbonate anions into the organic phase, allowing the reaction to proceed in the lipophilic layer where your substrate is dissolved.

-

Data: Solvent System Performance

| Solvent System | Solubility Rating | Reaction Rate | Recommendation |

|---|---|---|---|

| Toluene / H₂O | Poor (Biphasic) | Slow | Avoid for this substrate |

| DMF / H₂O | Excellent | Moderate | Good, but difficult workup |

| 1,4-Dioxane / H₂O | Optimal | Fast | Primary Recommendation |

| THF / H₂O | Good | Moderate | Use for lower temps (<65°C) |

Module 2: Purification & Crystallization

Q2: The compound "oils out" during recrystallization attempts. I cannot get a solid precipitate. What is happening?

Diagnosis: Fluorinated ethers often exhibit low melting points and can form supercooled liquids. "Oiling out" occurs when the compound separates as a liquid phase before it can nucleate into a crystal lattice. This is common when the polarity difference between the solvent and solute is too high.

Technical Solution: You need a Three-Stage Solvent Switch strategy to force nucleation.

Protocol:

-

Dissolution: Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) or Acetone . Do not use hot ethanol alone, as the fluorinated tail often resists crystallizing from protic solvents.

-

Displacement: Slowly add Hexane or Heptane until persistent turbidity is observed.

-

Evaporative Cooling: Gently rotovap the mixture to remove the low-boiling polar solvent (DCM/Acetone). As the ratio shifts towards the alkane, the compound will likely oil out again.

-

Critical Step:Seed the mixture with a glass rod or a single crystal if available. Cool to -20°C (freezer) rather than 4°C. The lower temperature is essential to overcome the low melting point barrier.

-

Visual Workflow for Solvent Selection:

Caption: Decision tree for selecting solvent systems based on experimental context (Reaction vs. Purification).

Module 3: Biological Formulation

Q3: I prepared a 10 mM stock in DMSO, but it precipitates immediately when diluted into cell culture media. How can I keep it soluble?

Diagnosis: This is a classic "Crash-Out" event. The 1,1,2-trifluoroethoxy group is highly hydrophobic. When the DMSO stock is diluted into aqueous media (PBS/Media), the water concentration spikes, and the compound's solubility drops below the micromolar range instantly.

Technical Solution: Use a Stepwise Dilution with Carrier Proteins .

Protocol:

-

High-Concentration Stock: Prepare your stock in 100% DMSO (anhydrous). Ensure no water is present in the DMSO, as this promotes degradation.

-

Intermediate Dilution (The "Bridge"):

-

Do not pipette DMSO directly into the media.

-

Prepare a 10x working solution in a surfactant-containing buffer (e.g., PBS + 0.5% Tween-80 or 1% BSA).

-

Why: The BSA (Bovine Serum Albumin) or Tween acts as a molecular chaperone, binding the lipophilic fluorinated tail and preventing aggregation.

-

-

Final Application: Add this intermediate solution to your cell culture plate.

Formulation Stability Table:

| Carrier / Additive | Stability (10 µM) | Cytotoxicity Risk | Notes |

|---|---|---|---|

| PBS Only | Precipitates < 1 min | N/A | Unsuitable |

| PBS + 1% DMSO | Precipitates < 10 min | Low | Unreliable for long assays |

| PBS + 0.5% Tween-80 | Stable > 24 hrs | Moderate | Good for chemical assays |

| Media + 1% BSA | Stable > 48 hrs | Very Low | Best for Cell Culture |

References

-

Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene: Physical Properties and Safety Data.[2] (Used as structural proxy for solubility behavior).

-

BenchChem. Managing solubility issues of reactants in Suzuki coupling. (Protocol for biphasic optimization).

-

ChemicalBook. 1-BROMO-4-(2,2,2-TRIFLUOROETHOXY)BENZENE Properties. (Melting point and physical state data).

-

Royal Society of Chemistry. Fluorinated poly(aryl ether)s containing difluoromethylene: Solubility characteristics. (Insight into fluorinated ether solubility).

-

National Institutes of Health (PubChem). 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene Structure and Analogues.

Sources

Technical Support Center: Purification of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

Welcome to the technical support guide for 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address common purification challenges encountered with this reagent.

Part 1: Initial Assessment & Safety First

Before attempting any purification, a thorough assessment of the commercial-grade material is essential. Commercial batches can vary in their impurity profiles depending on the synthetic route employed. A preliminary analysis by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and extent of impurities.

Safety & Handling: 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene and related halogenated compounds require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

-

Ignition Sources: This compound may be flammable. Keep away from open flames, hot surfaces, and sparks.[1] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1][4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in commercial 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene?

A1: The impurity profile is largely dictated by the synthesis method, which commonly involves the Williamson ether synthesis from 4-bromophenol.[5] Therefore, likely impurities include:

-

Starting Materials: Unreacted 4-bromophenol.

-

Isomeric Impurities: 1-Bromo-2-(1,1,2-trifluoroethoxy)benzene (ortho-isomer) or the meta-isomer, arising from incomplete regioselectivity during bromination of the precursor.

-

Solvent Residues: Residual solvents from the reaction or initial workup, such as acetone or toluene.[5]

-

By-products of Synthesis: Side-products from the etherification reaction.

-

Degradation Products: Oxidized or hydrolyzed species, which can impart color to the material.

Q2: My material is a yellow or brown liquid/waxy solid. What causes this color and is it a concern?

A2: A yellow or brown tint often indicates the presence of trace, highly conjugated impurities or oxidation by-products. While potentially present in small amounts, they can interfere with sensitive downstream applications, particularly in catalysis or pharmaceutical development. It is advisable to remove them.

Q3: Which analytical technique is best for assessing the purity of my compound?

A3: A combination of techniques provides the most complete picture:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and quantifying the purity of the main component.

-

¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or fluorine signals.

-

HPLC: Useful for separating the target compound from less volatile or thermally sensitive impurities.

Part 3: Troubleshooting Guides & Purification Protocols

This section addresses specific purification challenges in a problem-and-solution format.

Workflow: Purification Strategy Selection

The choice of purification method depends on the nature of the impurities identified in your initial analysis. The following flowchart outlines a general decision-making process.

Caption: Decision workflow for selecting a purification method.

Issue 1: Presence of Acidic Impurities (e.g., 4-Bromophenol)

Diagnosis: A common issue is the presence of unreacted 4-bromophenol, which is acidic. This can be detected by NMR or by an extraction test.

Solution: An aqueous base wash is a highly effective first step to remove phenolic impurities.[6]

Protocol 1: Liquid-Liquid Extraction with Aqueous Base

-

Dissolution: Dissolve the crude material in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

-

Base Wash: Transfer the solution to a separatory funnel and wash with a 1M sodium hydroxide (NaOH) solution. The acidic 4-bromophenol will be deprotonated to form sodium 4-bromophenoxide, which is soluble in the aqueous layer.

-

Separation: Drain the aqueous layer. Repeat the wash once more with 1M NaOH.

-

Neutralization Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: Separation of Close-Boiling Point Isomers or Other Neutral Impurities

Diagnosis: GC or NMR analysis shows peaks with similar retention times or chemical shifts, suggesting the presence of positional isomers or other structurally similar neutral impurities.

Solution A: Fractional Vacuum Distillation

This method is ideal for thermally stable liquids with different boiling points. Given the relatively high boiling point of halogenated aromatics, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[7]

Table 1: Physical Properties of Target Compound and Potential Impurities

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Separation |

| 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene | 257.04 | ~205-215 (est.) | Target Compound |

| 4-Bromophenol | 173.01 | 238 | Separable by distillation; better removed by base wash. |

| 1,4-Dibromobenzene | 235.90 | 220.4 | Potential byproduct; separable if boiling point differs significantly.[8] |

| 1-Bromo-2-(1,1,2-trifluoroethoxy)benzene | 257.04 | Likely similar to para-isomer | Difficult to separate by distillation; chromatography is preferred. |

Protocol 2: Fractional Vacuum Distillation

-

Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

-

Charge the Flask: Add the crude material and a magnetic stir bar or boiling chips to the distillation flask.

-

Evacuate: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect fractions based on the boiling point at the operating pressure. Discard the initial low-boiling forerun and collect the main fraction corresponding to the desired product.

-

Termination: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

Solution B: Flash Column Chromatography

Chromatography is superior for separating compounds with very similar boiling points, such as positional isomers.[9][10]

Protocol 3: Silica Gel Flash Chromatography

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation. A common starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the target compound an Rf value of approximately 0.3.[7]

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, pre-adsorb the sample onto a small amount of silica gel (dry loading).[7][10]

-

Elution: Run the column, starting with a low polarity eluent and gradually increasing the polarity if necessary (gradient elution).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow: Flash Column Chromatography

Caption: Step-by-step workflow for flash column chromatography.

Issue 3: Persistent Color After Initial Purification

Diagnosis: The material retains a yellow or brown color even after distillation or an initial chromatographic pass.

Solution: This often points to trace impurities that can be effectively removed by treatment with activated carbon.

Protocol 4: Activated Carbon Treatment

-